molecular formula C10H14O3 B3255052 2-(2-Oxobutyl)cyclohexane-1,3-dione CAS No. 24836-98-4

2-(2-Oxobutyl)cyclohexane-1,3-dione

Cat. No. B3255052
CAS RN: 24836-98-4
M. Wt: 182.22 g/mol
InChI Key: MUCJWQDVQFONMN-UHFFFAOYSA-N
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Description

“2-(2-Oxobutyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is also known by other synonyms such as “2-(2-Oxobutyl-1,3-cyclohehanedione” and "2-(2-oxobutyl)-1,3-cyclohexanedione" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and a 2-oxobutyl group at the 2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 100-102 °C, a predicted boiling point of 335.0±22.0 °C, and a predicted density of 1.090±0.06 g/cm3 . The compound also has a predicted pKa value of 4.86±0.25 .

Scientific Research Applications

Synthesis of Oxygen-Containing Heterocycles

Cyclohexane-1,3-dione derivatives, including 2-(2-Oxobutyl)cyclohexane-1,3-dione, are instrumental in synthesizing six-membered oxygen-containing heterocycles. These compounds are critical intermediates for creating various natural products and bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2020).

Versatile Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide array of synthetically significant compounds like 4H-chromenones, 2H-xanthenones, coumarins, and various heterocycles. These compounds display a diverse range of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).

Synthesis of Cyclohexane-1,4-diones and Hydroquinones

A novel method for preparing cyclohexane-1,4-diones and their oxidized analogs, hydroquinones, utilizes 2-(halomethyl)cyclopentane-1,3-diones via radical 1,2-acyl rearrangement. This method provides a route for introducing various substituents, essential for synthetic applications (Kawafuchi & Inokuchi, 2002).

Development of Spirocyclohexanes

An organocatalytic reaction between 2-arylideneindane-1,3-diones and aldehydes leads to the formation of fully substituted cyclohexanes with two all-carbon quaternary centers. These dispirocyclohexanes are achieved with high stereoselectivities and chemical yields, showing the versatility of cyclohexane-1,3-dione derivatives in complex molecule construction (Kuan, Chien, & Chen, 2013).

Safety and Hazards

The safety and hazards associated with “2-(2-Oxobutyl)cyclohexane-1,3-dione” include skin and eye irritation (H315-H319). Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2-oxobutyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-7(11)6-8-9(12)4-3-5-10(8)13/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJWQDVQFONMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1C(=O)CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293476
Record name 2-(2-Oxobutyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24836-98-4
Record name 2-(2-Oxobutyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24836-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxobutyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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